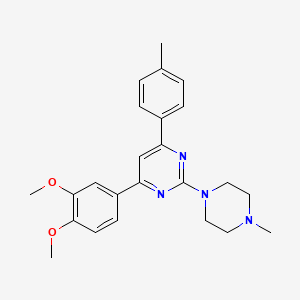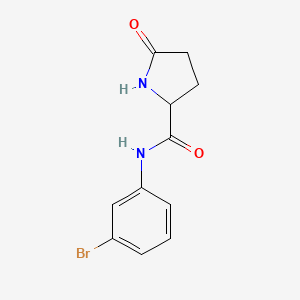![molecular formula C17H24ClNO2 B3869923 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine](/img/structure/B3869923.png)
1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine
Overview
Description
1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine, also known as JNJ-7925476, is a compound that has been widely researched for its potential therapeutic applications.
Mechanism of Action
1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. By blocking the D3 receptor, 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine can modulate dopamine signaling and affect various physiological functions such as reward, motivation, and movement.
Biochemical and Physiological Effects:
1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine has been found to have various biochemical and physiological effects depending on the target system. In the brain, 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine has been shown to reduce drug-seeking behavior and reinstatement of drug use in animal models of addiction. In platelets, 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine has been found to inhibit platelet aggregation and thrombus formation. In cancer cells, 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine has been shown to induce apoptosis and inhibit cancer cell proliferation.
Advantages and Limitations for Lab Experiments
1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine also has some limitations, such as its limited solubility in water and its relatively short half-life in vivo.
Future Directions
1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine has several potential future directions for research. In neuroscience, further investigation is needed to determine the potential therapeutic applications of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine in the treatment of drug addiction and other neuropsychiatric disorders. In cardiovascular diseases, more research is needed to determine the optimal dosing and administration of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine for the prevention of thrombotic events. In cancer, further studies are needed to determine the potential clinical applications of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine as an anti-cancer agent. Additionally, the development of new analogs and derivatives of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine could lead to the discovery of more potent and selective compounds.
Scientific Research Applications
1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine has been investigated for its potential therapeutic applications in various fields such as neuroscience, cardiovascular diseases, and cancer. In neuroscience, 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine has been found to act as a selective antagonist of the dopamine D3 receptor, which could be useful in the treatment of drug addiction and other neuropsychiatric disorders. In cardiovascular diseases, 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine has been shown to inhibit platelet aggregation, which could be beneficial in the prevention of thrombotic events. In cancer, 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine has been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-1-(4-methylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-13-7-9-19(10-8-13)17(20)4-3-11-21-16-6-5-15(18)12-14(16)2/h5-6,12-13H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRBKFRDWJUXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(methylthio)benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3869854.png)
![2'-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3869859.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B3869863.png)
![1-(4-fluorophenyl)-5-(2-methoxyphenyl)-3-[2-(2-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3869877.png)
![2-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B3869878.png)
![7-amino-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3869880.png)
![1-(3,4-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B3869887.png)
![5-(2,3-dimethoxyphenyl)-3-[2-(2,3-dimethoxyphenyl)vinyl]-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B3869893.png)
![N-(4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)acetamide](/img/structure/B3869896.png)


![4-[(4-hydroxy-4-phenylpiperidin-1-yl)carbonyl]-1-isobutylpyrrolidin-2-one](/img/structure/B3869930.png)

![4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3869951.png)